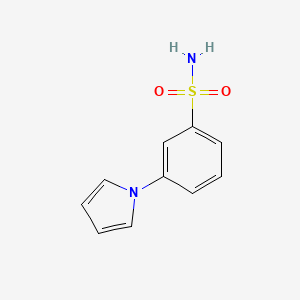
3-(1H-Pirrol-1-il)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrrol-1-yl)benzenesulfonamide is an organic compound that features a pyrrole ring attached to a benzenesulfonamide moiety
Aplicaciones Científicas De Investigación
3-(1H-Pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target carbonic anhydrases (hca) and the wnt/β-catenin signaling pathway . These targets play key roles in many physiological processes, such as pH homeostasis, electrolyte secretion, biosynthesis of several metabolites, signal transduction, cell differentiation and proliferation, and oncogenesis .
Mode of Action
Similar compounds have been found to inhibit the activity of carbonic anhydrases and suppress the wnt/β-catenin signaling pathway . This suppression leads to a decrease in the expression of target genes of the Wnt/β-catenin signaling pathway .
Biochemical Pathways
Similar compounds have been found to affect the wnt/β-catenin signaling pathway . The downstream effects of this pathway include the regulation of gene expression, cell growth, and cell differentiation .
Result of Action
Similar compounds have been found to exhibit markers of apoptosis, such as cleaved poly(adp-ribose)polymerase, and cleaved caspase-3 . These markers indicate that the compound may induce programmed cell death in certain cell types .
Análisis Bioquímico
Biochemical Properties
3-(1H-Pyrrol-1-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to produce bicarbonate and hydrogen ions. The inhibition of these enzymes by 3-(1H-Pyrrol-1-yl)benzenesulfonamide can lead to various physiological effects, including the regulation of pH and electrolyte balance . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
3-(1H-Pyrrol-1-yl)benzenesulfonamide has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by promoting cell cycle arrest in the G2/M phase and activating caspase enzymes . Furthermore, 3-(1H-Pyrrol-1-yl)benzenesulfonamide has been shown to influence cell signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . These effects on cell signaling and gene expression highlight the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 3-(1H-Pyrrol-1-yl)benzenesulfonamide involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound has been shown to inhibit carbonic anhydrase enzymes by binding to their active sites, thereby preventing the hydration of carbon dioxide . Additionally, 3-(1H-Pyrrol-1-yl)benzenesulfonamide can modulate the activity of transcription factors and other proteins involved in gene expression, further influencing cellular functions . These molecular interactions underpin the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-Pyrrol-1-yl)benzenesulfonamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3-(1H-Pyrrol-1-yl)benzenesulfonamide remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged effects on cellular processes. The degradation of this compound over time can lead to a reduction in its efficacy, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(1H-Pyrrol-1-yl)benzenesulfonamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity. At higher doses, 3-(1H-Pyrrol-1-yl)benzenesulfonamide can exhibit toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-(1H-Pyrrol-1-yl)benzenesulfonamide is involved in various metabolic pathways, including those related to the inhibition of carbonic anhydrase enzymes. This compound interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of metabolites within cells . Additionally, 3-(1H-Pyrrol-1-yl)benzenesulfonamide can affect the biosynthesis of certain metabolites, further impacting cellular functions and physiological processes .
Transport and Distribution
The transport and distribution of 3-(1H-Pyrrol-1-yl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on target enzymes and proteins . The localization and accumulation of 3-(1H-Pyrrol-1-yl)benzenesulfonamide within specific tissues can influence its overall efficacy and therapeutic potential .
Subcellular Localization
3-(1H-Pyrrol-1-yl)benzenesulfonamide exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 3-(1H-Pyrrol-1-yl)benzenesulfonamide is crucial for its interactions with target biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 2,5-dimethoxytetrahydrofuran under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring .
Industrial Production Methods
Industrial production of 3-(1H-Pyrrol-1-yl)benzenesulfonamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino-benzenesulfonamide derivatives.
Substitution: Halogenated benzenesulfonamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: Contains additional phenyl and trimethoxybenzoyl groups.
Uniqueness
3-(1H-Pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrole ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
3-pyrrol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h1-8H,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYJIILLMKJLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
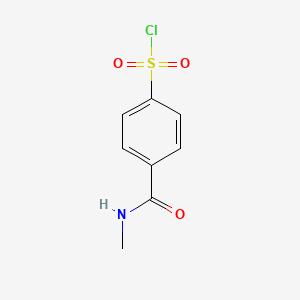
![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

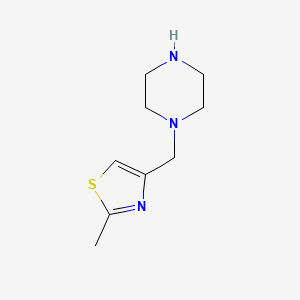
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)



![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
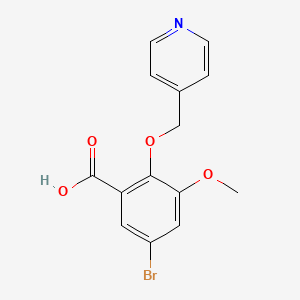
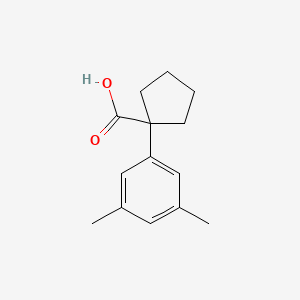
![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)
